molecular formula C12H18N2OS B3841859 N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide

Cat. No.: B3841859
M. Wt: 238.35 g/mol
InChI Key: ZAAJVZZJFMRMNQ-RAXLEYEMSA-N
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Description

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide is a compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, and a hexanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide typically involves the reaction of thiophene-2-carbaldehyde with hexanamide in the presence of a suitable catalyst. One common method is the dehydrogenative coupling of amines and alcohols using ruthenium PNNH complexes under mild conditions . This method allows for the formation of the amide bond at near-ambient temperatures, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective catalysts and solvents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, which is crucial for the glucose metabolic pathway in bacteria . This inhibition can lead to the disruption of bacterial metabolism and growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide is unique due to its combination of a thiophene ring and a hexanamide group, which imparts specific chemical and biological properties. Its ability to inhibit glucose dehydrogenase and its potential antimicrobial activity distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-4-5-8-12(15)14-13-10(2)11-7-6-9-16-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAJVZZJFMRMNQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(/C)\C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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